molecular formula C19H27NO5 B14631734 Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- CAS No. 56122-38-4

Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-

Cat. No.: B14631734
CAS No.: 56122-38-4
M. Wt: 349.4 g/mol
InChI Key: DFUZMTYMPVLLEY-UHFFFAOYSA-N
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Description

Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-: is a chemical compound with the molecular formula C19H27NO5 This compound is a derivative of piperidine, a heterocyclic amine that is widely used in organic chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- typically involves the reaction of piperidine with a suitable precursor that contains the 3,4,5-trimethoxyphenyl group and the dioxo-pentyl chain. One common method is the Knoevenagel condensation, where piperidine acts as a catalyst to facilitate the reaction between an aldehyde and a compound containing active methylene groups .

Industrial Production Methods: Industrial production of this compound may involve the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: Its derivatives have shown promise as anticancer, antiviral, and antimicrobial agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and manufacturing applications .

Mechanism of Action

The mechanism of action of Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the central nervous system .

Comparison with Similar Compounds

Uniqueness: Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]- is unique due to the presence of the trimethoxyphenyl group and the dioxo-pentyl chain. These structural features confer specific chemical and biological properties that distinguish it from other piperidine derivatives.

Properties

CAS No.

56122-38-4

Molecular Formula

C19H27NO5

Molecular Weight

349.4 g/mol

IUPAC Name

1-piperidin-1-yl-5-(3,4,5-trimethoxyphenyl)pentane-1,5-dione

InChI

InChI=1S/C19H27NO5/c1-23-16-12-14(13-17(24-2)19(16)25-3)15(21)8-7-9-18(22)20-10-5-4-6-11-20/h12-13H,4-11H2,1-3H3

InChI Key

DFUZMTYMPVLLEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCCC(=O)N2CCCCC2

Origin of Product

United States

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